(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 1217777-82-6
VCID: VC2641935
InChI: InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m1/s1
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O
Molecular Formula: C25H20F3NO5
Molecular Weight: 471.4 g/mol

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid

CAS No.: 1217777-82-6

Cat. No.: VC2641935

Molecular Formula: C25H20F3NO5

Molecular Weight: 471.4 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid - 1217777-82-6

CAS No. 1217777-82-6
Molecular Formula C25H20F3NO5
Molecular Weight 471.4 g/mol
IUPAC Name (2R,3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid
Standard InChI InChI=1S/C25H20F3NO5/c26-25(27,28)15-11-9-14(10-12-15)21(22(30)23(31)32)29-24(33)34-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-12,20-22,30H,13H2,(H,29,33)(H,31,32)/t21-,22-/m1/s1
Standard InChI Key MWYLISRBKNDQSE-FGZHOGPDSA-N
Isomeric SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](C4=CC=C(C=C4)C(F)(F)F)[C@H](C(=O)O)O
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=C(C=C4)C(F)(F)F)C(C(=O)O)O

Chemical Identity and Physical Properties

The compound (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid is registered with CAS number 1217777-82-6 and possesses a molecular formula of C25H20F3NO5 . This specialized amino acid derivative incorporates the 9-fluorenylmethoxycarbonyl (Fmoc) group, which serves as a protecting group for the amino functionality during peptide synthesis procedures.

Structural Components and Nomenclature

The chemical structure consists of several key components that define its identity and reactivity:

  • A propanoic acid backbone with a carboxylic acid functional group

  • A hydroxyl group at the 2-position with R stereochemistry

  • An amino group at the 3-position with R stereochemistry, protected by the Fmoc group

  • A 4-(trifluoromethyl)phenyl substituent at the 3-position

This compound is known by several synonyms in chemical databases and literature, including:

  • Fmoc-(2R,3R)-3-amino-2-hydroxy-3-(4-trifluoromethylphenyl)propionic acid

  • N-FMOC-(2R,3R)-3-AMINO-2-HYDROXY-3-(4-TRIFLUOROMETHYL-PHENYL)-PROPIONIC ACID

  • (2R,3R)-3-[(9-Fluorenylmethoxycarbonyl)amino]-2-hydroxy-3-(4-trifluoromethylphenyl)propanoic acid

  • Benzenepropanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-α-hydroxy-4-(trifluoromethyl)-, (αR,βR)-rel-

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for understanding its behavior in chemical reactions and biological systems. The available data indicates the following properties:

PropertyValueSource
Molecular FormulaC25H20F3NO5
Molar Mass471.43 g/mol
Density1.406±0.06 g/cm³ (Predicted)
Boiling Point660.2±55.0 °C (Predicted)
pKa3.34±0.19 (Predicted)

These physical properties highlight the compound's relatively high molecular weight and expected low water solubility, characteristics that influence its handling and application in laboratory settings.

Structural Features and Significance

The compound's molecular architecture contains several features that make it valuable for research applications and synthetic chemistry.

Stereochemistry Importance

The (2R,3R) stereochemical designation indicates specific spatial arrangements of substituents at the 2- and 3-positions of the propanoic acid backbone. This precise three-dimensional orientation is crucial for:

  • Molecular recognition events in biological systems

  • Diastereoselectivity in chemical reactions

  • Potential bioactivity when incorporated into peptides or other bioactive molecules

The defined stereochemistry suggests this compound would interact with stereospecific receptors or enzymes in a predictable manner, making it valuable for structure-activity relationship studies.

Functional Group Significance

Each functional group in the molecule serves a specific purpose:

  • The Fmoc group provides temporary protection for the amino functionality, allowing selective reactivity during peptide synthesis while being readily removable under mild basic conditions.

  • The 2-hydroxy group introduces a potential site for hydrogen bonding interactions, which could influence conformational preferences and binding properties.

  • The 4-trifluoromethylphenyl group contributes hydrophobicity and metabolic stability, properties that are highly valued in medicinal chemistry. The trifluoromethyl substituent introduces unique electronic effects that can enhance binding to protein targets and improve pharmacokinetic properties .

Applications in Research and Development

The structural features of (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid make it suitable for various applications in scientific research and pharmaceutical development.

Peptide Chemistry Applications

This compound serves as a specialized building block for peptide synthesis, allowing the incorporation of a non-standard amino acid residue with unique properties:

  • The compound can be utilized in solid-phase peptide synthesis (SPPS) methodologies to introduce conformational constraints and novel functionality into peptide structures

  • Incorporation of this residue can create peptides with modified secondary structures, potentially enhancing their stability against enzymatic degradation

  • The trifluoromethyl group may impart increased lipophilicity and metabolic stability to peptides containing this residue, potentially improving their pharmacokinetic properties

Medicinal Chemistry Value

In drug discovery and development, this compound offers several advantages:

  • The trifluoromethyl group is a privileged structure in medicinal chemistry, known to enhance binding affinity to target proteins and improve metabolic stability of drug candidates

  • The hydroxyl group at the 2-position provides an additional hydrogen bond donor/acceptor site, potentially enhancing specific interactions with biological targets

  • The defined stereochemistry allows for precise structure-activity relationship studies in the development of enzyme inhibitors or receptor modulators

Comparative Analysis with Related Compounds

Understanding how (2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acid relates to similar structures provides valuable context for its applications and properties.

Structural Analogues Comparison

Several related compounds appear in the search results, each with subtle structural differences that affect their properties and applications:

CompoundMolecular FormulaKey Structural DifferencesReference
(2R,3R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-hydroxy-3-(4-(trifluoromethyl)phenyl)propanoic acidC25H20F3NO5Target compound with 2-hydroxy group and 4-CF3 phenyl
3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-(trifluoromethyl)phenyl)propanoic acidC25H20F3NO4Lacks 2-hydroxy group; CF3 at 2-position instead of 4-position
(R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(2-(trifluoromethyl)phenyl)butanoic acidC26H22F3NO4Different carbon skeleton; CF3 at 2-position
Fmoc-(S)-3-amino-3-(4-trifluoromethylphenyl)propionic acidC25H20F3NO4S instead of R stereochemistry; lacks 2-hydroxy group

Structure-Property Relationships

The structural variations among these related compounds lead to significant differences in their properties and potential applications:

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